molecular formula C12H14N4S2 B11083169 N,N-dimethyl-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylsulfanyl)ethanamine

N,N-dimethyl-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylsulfanyl)ethanamine

Cat. No.: B11083169
M. Wt: 278.4 g/mol
InChI Key: CDFOUWJQPXLDGX-UHFFFAOYSA-N
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Description

N,N-dimethyl-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylsulfanyl)ethanamine is a heterocyclic compound that combines the structural features of triazole and benzothiazole.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylsulfanyl)ethanamine typically involves the reaction of appropriate triazole and benzothiazole precursors under specific conditions. One common method involves the use of piperidine as a catalyst in refluxing ethanol . The reaction conditions, such as temperature and solvent, are optimized to achieve a high yield of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylsulfanyl)ethanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

N,N-dimethyl-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylsulfanyl)ethanamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N,N-dimethyl-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylsulfanyl)ethanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The triazole and benzothiazole moieties contribute to its ability to form hydrogen bonds and hydrophobic interactions with target proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N-dimethyl-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylsulfanyl)ethanamine is unique due to the presence of the dimethylaminoethyl group, which enhances its solubility and bioavailability. This structural feature also contributes to its distinct pharmacological profile and potential therapeutic applications .

Properties

Molecular Formula

C12H14N4S2

Molecular Weight

278.4 g/mol

IUPAC Name

N,N-dimethyl-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-1-ylsulfanyl)ethanamine

InChI

InChI=1S/C12H14N4S2/c1-15(2)7-8-17-11-13-14-12-16(11)9-5-3-4-6-10(9)18-12/h3-6H,7-8H2,1-2H3

InChI Key

CDFOUWJQPXLDGX-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCSC1=NN=C2N1C3=CC=CC=C3S2

Origin of Product

United States

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